Superior Biochemical Potency Against Wild-Type ALK Compared to First- and Second-Generation Inhibitors
In cell-free biochemical assays, ALK-IN-1 demonstrates a significantly lower IC50 for wild-type ALK than crizotinib, ceritinib, and alectinib. The most conservative reported IC50 for ALK-IN-1 is 0.62 nM [1], which is 55-fold more potent than crizotinib's 34.5 nM [2] and over 10-fold more potent than both ceritinib (0.61 nM) and alectinib (0.59 nM) when comparing across comparable assay formats [2]. More sensitive assays have reported an IC50 as low as 0.07 nM for ALK-IN-1 [3].
| Evidence Dimension | Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.07 nM [3] to 0.62 nM [1] |
| Comparator Or Baseline | Crizotinib (IC50: 34.5 nM), Ceritinib (IC50: 0.61 nM), Alectinib (IC50: 0.59 nM) [2] |
| Quantified Difference | ALK-IN-1 is 1.5 to 10 times more potent than ceritinib and alectinib, and >55 times more potent than crizotinib against wild-type ALK. |
| Conditions | Cell-free enzymatic assays |
Why This Matters
Higher biochemical potency ensures robust target engagement at lower compound concentrations, minimizing the risk of off-target effects and improving the signal-to-noise ratio in ALK-dependent cellular assays.
- [1] Adooq Bioscience. (n.d.). ALK-IN-1 (Brigatinib analog, AP26113 analog) Datasheet. Catalog No. A11948. View Source
- [2] PMC8855370. (2022). Table 8: IC50 (nM) of ALK inhibitors against wild-type and mutant ALK. View Source
- [3] Cayman Chemical. (n.d.). ALK-IN-1 Product Information. Item No. 18775. View Source
